Decanoylcarnitine
Description
The Carnitine System in Biological Metabolism
The carnitine system is a cornerstone of cellular energy metabolism, primarily facilitating the transport of fatty acids into the mitochondria for energy production. wikipedia.orgjst.go.jp L-carnitine, a water-soluble nutrient, is central to this system. nih.gov Its primary established function is to act as a carrier for activated fatty acids across the inner mitochondrial membrane, a barrier that is otherwise impermeable to long-chain fatty acids. physiology.orgmdpi.com This transport is crucial for tissues with high energy demands, such as skeletal and cardiac muscles, which heavily rely on fatty acids as a fuel source. wikipedia.org
The transport mechanism, known as the carnitine shuttle, involves a series of enzymatic reactions. youtube.commhmedical.com Long-chain fatty acids are first activated to their coenzyme A (CoA) esters. mhmedical.com Carnitine palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, then converts these acyl-CoAs into acylcarnitines. mhmedical.comnih.gov These acylcarnitine molecules are subsequently transported across the inner mitochondrial membrane by carnitine-acylcarnitine translocase (CACT). mhmedical.comnih.gov Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) reverses the process, reforming the acyl-CoA and releasing free carnitine, which is then shuttled back to the cytosol. wikipedia.orgyoutube.com The regenerated acyl-CoA can then enter the β-oxidation pathway to produce ATP. wikipedia.org
Beyond its role in fatty acid transport, the carnitine system also plays a part in modulating the intracellular ratio of acetyl-CoA to free CoA and in the detoxification of excess acyl groups. wikipedia.orgbevital.no By converting acyl-CoAs to acylcarnitines, the system prevents the accumulation of potentially toxic metabolic intermediates. wikipedia.orgmetwarebio.com
The journey to understanding acylcarnitines began with the discovery of carnitine itself in 1905. nih.govscielo.br Initially termed vitamin BT, it was identified as a growth factor for mealworms. nih.gov For a considerable time after its discovery, the precise role of carnitine in intermediary metabolism remained largely undefined. nih.gov A significant breakthrough occurred with the identification of carnitine acyltransferases and their products, the acylcarnitines. nih.govresearchgate.net These discoveries were pivotal in confirming the essential role of carnitine in transporting fatty acid CoAs into the mitochondria for β-oxidation and subsequent energy production. nih.gov The first description of carnitine deficiency in humans in 1973 further underscored its clinical importance and spurred deeper investigation into its metabolic functions. nih.govoup.com The development of tandem mass spectrometry (LC/MS/MS) has greatly advanced the study of acylcarnitines, enabling the screening and detection of numerous inborn errors of metabolism by analyzing their levels in biological samples. sigmaaldrich.com
Acylcarnitines are a diverse group of molecules, categorized based on the length of the fatty acid chain attached to the carnitine molecule. metwarebio.comresearchgate.net This structural variation influences their metabolic function and how they are transported across the mitochondrial membrane. metwarebio.commdpi.com The primary classifications are:
Short-Chain Acylcarnitines (SCACs): These molecules contain an acyl group with 2 to 5 carbon atoms (C2-C5). researchgate.netmdpi.com A prominent example is acetylcarnitine (C2), which is a key player in glucose metabolism and the transport of acetyl-CoA. metwarebio.com Short-chain acylcarnitines can typically diffuse freely across the inner mitochondrial membrane. oup.com
Medium-Chain Acylcarnitines (MCACs): MCACs possess an acyl chain of 6 to 12 carbon atoms (C6-C12). metwarebio.commdpi.commdpi.com Decanoylcarnitine (B1670086) (C10) falls into this category. diabetesjournals.org These acylcarnitines are intermediates in the metabolism of medium-chain fatty acids. metwarebio.com
Long-Chain Acylcarnitines (LCACs): With acyl chains ranging from 13 to 20 carbons (C13-C20), LCACs are essential for the transport of long-chain fatty acids into the mitochondria via the carnitine shuttle. researchgate.netmdpi.commdpi.com Palmitoylcarnitine (B157527) (C16) is a well-known example. metwarebio.com
Very-Long-Chain Acylcarnitines (VLCACs): These have acyl chains longer than 20 carbon atoms (>C20). metwarebio.comresearchgate.net They are relevant in the context of peroxisomal β-oxidation. metwarebio.com
This classification is fundamental to the diagnosis of various metabolic disorders, as the accumulation of specific chain-length acylcarnitines can indicate defects in particular enzymes of the fatty acid oxidation pathway. metwarebio.commdpi.com
Overview of Acylcarnitine Diversity and General Metabolic Roles
The diversity of acylcarnitines stems from the vast number of fatty acids that can be esterified to carnitine. nih.gov It is estimated that there could be over a thousand different types of acylcarnitines in the human body. nih.govhmdb.ca This diversity allows them to participate in a wide array of metabolic processes beyond their primary role in fatty acid transport. nih.govcreative-proteomics.com
The main functions of acylcarnitines include:
Energy Production: Their most well-established role is facilitating the β-oxidation of fatty acids in the mitochondria to generate ATP, the cell's main energy currency. wikipedia.orgcreative-proteomics.com
Metabolic Buffering and Detoxification: Acylcarnitines act as a buffering system by binding to excess acyl-CoA groups. metwarebio.comnih.gov This prevents the accumulation of these intermediates, which can be toxic and disrupt cellular functions, especially during periods of metabolic stress or in the presence of mitochondrial dysfunction. wikipedia.orgmetwarebio.com The resulting acylcarnitines can then be transported out of the cell and excreted. metwarebio.com
Metabolic Regulation and Flexibility: Acylcarnitines are involved in maintaining metabolic flexibility, which is the ability of the body to switch between different fuel sources like carbohydrates and fats. metwarebio.com They also play a role in regulating the balance between β-oxidation and glucose oxidation. biocrates.com
Involvement in Other Metabolic Pathways: Acylcarnitines are connected to the metabolism of branched-chain amino acids and the production of ketone bodies. mdpi.combiocrates.com Peroxisomes, which are involved in the oxidation of very-long-chain and branched-chain fatty acids, also produce various acylcarnitines that are then transported to the mitochondria for complete oxidation. mdpi.com
Biomarkers of Metabolic Health: The profile of acylcarnitines in blood and urine serves as a valuable diagnostic tool for a wide range of metabolic diseases, including inborn errors of fatty acid oxidation. metwarebio.comsigmaaldrich.com Elevated levels of specific acylcarnitines can pinpoint defects in corresponding metabolic enzymes. metwarebio.com
This compound: A Medium-Chain Acylcarnitine in Metabolic Context
This compound, also known as C10 carnitine, is an acylcarnitine that consists of a ten-carbon fatty acid chain (decanoyl group) attached to a carnitine molecule. ontosight.ainih.gov As a medium-chain acylcarnitine (MCAC), it plays a specific role in the intricate network of cellular metabolism. mdpi.comhmdb.ca
This compound is an intermediate in the β-oxidation of medium-chain fatty acids. metwarebio.com Its primary biological function is to facilitate the transport of the decanoyl group into the mitochondria for energy production. ontosight.ai The formation of this compound is crucial in instances where there is an accumulation of decanoyl-CoA, such as in certain metabolic disorders. For example, in medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, a common inborn error of metabolism, the inability to properly break down medium-chain fatty acids leads to an accumulation of intermediates like decanoyl-CoA, which are then converted to this compound and can be detected at elevated levels in the blood. metwarebio.com
Recent research has also begun to explore other potential roles for this compound. Studies have investigated its effects on mitochondrial function and lipid metabolism in various cellular contexts. oup.comoup.com For instance, some research suggests that this compound may influence cellular signaling pathways, such as the peroxisome proliferator-activated receptor (PPAR) signaling pathway, which is involved in regulating fatty acid metabolism. oup.com The presence and concentration of this compound in biological fluids are being studied as potential biomarkers for various conditions beyond classic inborn errors of metabolism. diabetesjournals.orgontosight.airesearchgate.net
Data Tables
Table 1: Classification of Acylcarnitines
| Classification | Acyl-Chain Length (Number of Carbons) | Example(s) | Primary Function |
| Short-Chain Acylcarnitines (SCACs) | C2-C5 | Acetylcarnitine (C2), Propionylcarnitine (C3) | Glucose metabolism, transport of short-chain acyl groups. metwarebio.commdpi.com |
| Medium-Chain Acylcarnitines (MCACs) | C6-C12 | Octanoylcarnitine (C8), this compound (C10) | Metabolism of medium-chain fatty acids. metwarebio.commdpi.com |
| Long-Chain Acylcarnitines (LCACs) | C13-C20 | Palmitoylcarnitine (C16), Oleoylcarnitine (C18:1) | Transport of long-chain fatty acids into mitochondria. mdpi.commdpi.com |
| Very-Long-Chain Acylcarnitines (VLCACs) | >C20 | Lignoceroylcarnitine (C24) | Peroxisomal β-oxidation. metwarebio.com |
Table 2: Key Enzymes in the Carnitine Shuttle
| Enzyme | Location | Function |
| Carnitine Palmitoyltransferase I (CPT1) | Outer Mitochondrial Membrane | Converts long-chain acyl-CoAs to acylcarnitines. mhmedical.comnih.gov |
| Carnitine-Acylcarnitine Translocase (CACT) | Inner Mitochondrial Membrane | Transports acylcarnitines into the mitochondrial matrix and free carnitine out. mhmedical.comnih.gov |
| Carnitine Palmitoyltransferase II (CPT2) | Inner Mitochondrial Membrane (Matrix Side) | Converts acylcarnitines back to acyl-CoAs within the mitochondrial matrix. wikipedia.orgyoutube.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
25518-51-8 |
|---|---|
Molecular Formula |
C17H33NO4 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(3S)-3-decanoyloxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C17H33NO4/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4/h15H,5-14H2,1-4H3/t15-/m0/s1 |
InChI Key |
LZOSYCMHQXPBFU-HNNXBMFYSA-N |
SMILES |
CCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Isomeric SMILES |
CCCCCCCCCC(=O)O[C@@H](CC(=O)[O-])C[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Decanoylcarnitine, (+)-; (+)-Decanoylcarnitine |
Origin of Product |
United States |
Decanoylcarnitine Biotransformation and Enzymatic Regulation
Biosynthetic Pathways of Decanoylcarnitine (B1670086)
The synthesis of this compound is a multi-faceted process involving several key enzymes and cellular compartments. It is primarily formed through the esterification of decanoyl-CoA with L-carnitine. bevital.no
Carnitine Palmitoyltransferase System (CPT I and CPT II) Involvement in Acyl-CoA Esterification to Carnitine
The carnitine palmitoyltransferase (CPT) system is fundamental for the transport of long-chain fatty acids into the mitochondrial matrix. diabetesjournals.orgmdpi.com This system consists of two enzymes: CPT I, located on the outer mitochondrial membrane, and CPT II, on the inner mitochondrial membrane. diabetesjournals.orgmdpi.com CPT I catalyzes the conversion of long-chain acyl-CoAs to their corresponding acylcarnitines, including this compound. diabetesjournals.orgmimedb.org This reaction is a critical regulatory point in fatty acid oxidation. diabetesjournals.org
While CPT I has a higher affinity for longer-chain fatty acids, it also processes medium-chain acyl-CoAs. cdnsciencepub.com Once formed, this compound is transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). mdpi.com Inside the mitochondrial matrix, CPT II reverses the process, converting this compound back to decanoyl-CoA and freeing carnitine to be shuttled back to the cytoplasm. diabetesjournals.org The regenerated decanoyl-CoA is then available for β-oxidation. diabetesjournals.org
Role of Carnitine Octanoyltransferase (CrOT) and Related Enzymes in Medium-Chain Acylcarnitine Synthesis
Carnitine octanoyltransferase (CrOT) is a key enzyme responsible for the synthesis of medium-chain acylcarnitines (C5-C12) within peroxisomes. hmdb.cahmdb.ca This enzyme facilitates the esterification of medium-chain acyl-CoAs, such as decanoyl-CoA, to L-carnitine. hmdb.cahmdb.ca Studies on purified CrOT from rat liver microsomes have shown its activity with a range of saturated acyl-CoAs from 6 to 16 carbons in length. nih.gov The kinetic data suggest that the enzyme's primary function is the formation of acylcarnitines. nih.gov
Peroxisomal and Mitochondrial Contributions to this compound Synthesis
Both mitochondria and peroxisomes are involved in the metabolism of fatty acids and the synthesis of this compound. bevital.noscirp.org Mitochondria are the primary site for the β-oxidation of short, medium, and long-chain fatty acids. scirp.orgnih.gov The synthesis of this compound in mitochondria is mainly facilitated by the CPT system as a means to transport decanoyl-CoA into the matrix for complete oxidation. diabetesjournals.orgmdpi.com
Peroxisomes, on the other hand, are primarily responsible for the β-oxidation of very-long-chain fatty acids, which is an incomplete process that results in the production of medium-chain acyl-CoAs. scirp.orgresearchgate.net These medium-chain acyl-CoAs, including decanoyl-CoA, are then converted to their respective acylcarnitines, such as this compound, by CrOT. hmdb.cascirp.org This allows for their export from the peroxisome to the mitochondria for complete oxidation. scirp.org In situations where mitochondrial fatty acid oxidation is impaired, the role of peroxisomes in producing medium-chain acylcarnitines becomes more significant. researchgate.net
Degradative Pathways and Turnover of this compound
The primary degradative pathway for this compound involves its conversion back to decanoyl-CoA within the mitochondrial matrix by CPT II. diabetesjournals.org The liberated decanoyl-CoA then enters the β-oxidation spiral, a four-step process that sequentially shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, FADH2, and NADH. nih.gov The rate of this compound oxidation in liver mitochondria has been observed to change during different developmental stages in rats, such as after birth and at weaning, correlating with dietary shifts. nih.govkarger.com
Regulatory Mechanisms Governing this compound Levels
The cellular concentration of this compound is tightly regulated to match the energy demands of the cell. This regulation occurs at multiple levels, including the control of the enzymes involved in its synthesis and degradation.
Transcriptional and Post-Translational Regulation of Related Enzymes
The expression of genes encoding for enzymes involved in fatty acid metabolism, including the CPT system and CrOT, is subject to long-term transcriptional regulation. nih.govnih.gov This control mechanism involves transcription factors that respond to hormonal and nutritional signals. nih.govmdpi.com For instance, transcription factors like PPARs (peroxisome proliferator-activated receptors) and FOXA2 are known to regulate the expression of genes involved in fatty acid oxidation. nih.govfrontiersin.org
Post-translational modifications of these enzymes also play a crucial role in the short-term regulation of their activity. nih.gov For example, the activity of CPT I is allosterically inhibited by malonyl-CoA, an intermediate in fatty acid synthesis. nih.gov This inhibition prevents fatty acid oxidation when fatty acid synthesis is active, thus avoiding a futile cycle. This regulation is a key mechanism for controlling the entry of fatty acids into the mitochondria and consequently, the levels of acylcarnitines like this compound. nih.gov
Table 1: Key Enzymes in this compound Metabolism
| Enzyme | Location | Function in this compound Metabolism |
| Carnitine Palmitoyltransferase I (CPT I) | Outer Mitochondrial Membrane | Catalyzes the formation of this compound from decanoyl-CoA for transport into the mitochondria. diabetesjournals.orgmimedb.org |
| Carnitine Palmitoyltransferase II (CPT II) | Inner Mitochondrial Membrane | Converts this compound back to decanoyl-CoA inside the mitochondrial matrix. diabetesjournals.org |
| Carnitine-Acylcarnitine Translocase (CACT) | Inner Mitochondrial Membrane | Transports this compound across the inner mitochondrial membrane. mdpi.com |
| Carnitine Octanoyltransferase (CrOT) | Peroxisomes | Synthesizes this compound from decanoyl-CoA produced during peroxisomal β-oxidation. hmdb.cahmdb.ca |
Allosteric Modulation and Feedback Mechanisms in the Carnitine Shuttle
The carnitine shuttle is a tightly regulated process that controls the entry of long-chain fatty acids into the mitochondrial matrix, the site of β-oxidation. This regulation is crucial for maintaining metabolic homeostasis, ensuring that fatty acid oxidation is active during periods of energy demand, such as fasting, and suppressed when other energy sources, like glucose, are abundant. mhmedical.comwikipedia.org The control is exerted through a combination of allosteric modulation and feedback inhibition targeting the key enzymes of the shuttle: carnitine palmitoyltransferase I (CPT1), carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase II (CPT2). mhmedical.commdpi.com
The primary site of allosteric regulation is CPT1, which is often considered the rate-limiting step of fatty acid oxidation. nih.govwikipedia.org The most significant allosteric inhibitor of CPT1 is malonyl-CoA, the first committed intermediate in the synthesis of fatty acids. annualreviews.orgmdpi.com In a fed state, high glucose levels lead to increased insulin (B600854), which activates acetyl-CoA carboxylase (ACC). ACC catalyzes the formation of malonyl-CoA from acetyl-CoA. wikipedia.orgwikipedia.org Malonyl-CoA then binds to an allosteric site on CPT1, inhibiting its activity and effectively preventing the transport of fatty acids into the mitochondria. nih.govmdpi.com This mechanism provides a direct and inverse link between fatty acid synthesis and oxidation, preventing a futile cycle where newly synthesized fatty acids are immediately broken down. wikipedia.orgmdpi.com The sensitivity of CPT1 isoforms to malonyl-CoA inhibition varies, with the muscle isoform (CPT1B) being significantly more sensitive than the liver isoform (CPT1A). mhmedical.comwikipedia.org
Feedback inhibition also plays a critical role in modulating the carnitine shuttle's activity. This occurs when the products or intermediates of the pathway accumulate and inhibit the enzymes involved. An accumulation of long-chain acyl-CoAs and their corresponding acylcarnitines, which can happen when β-oxidation is impaired or overwhelmed, can exert inhibitory effects. For instance, CPT2 is subject to product inhibition by long-chain acyl-CoAs like palmitoyl-CoA. wikipedia.org Studies have also shown that palmitoylcarnitine (B157527) can inhibit CPT2, particularly in patients with CPT deficiency, suggesting that the accumulation of these metabolites during fasting can exacerbate the condition. nih.gov This product inhibition ensures that the rate of acylcarnitine transport into the mitochondria is synchronized with the capacity of the β-oxidation pathway to process them. wikipedia.org
The accumulation of acylcarnitines, including medium-chain species like this compound, is a hallmark of various inherited metabolic disorders affecting fatty acid oxidation, such as CPT2 or CACT deficiency. mdpi.comrarediseases.orgorpha.net These accumulated acylcarnitines are not merely inert byproducts; they can function as metabolic signals. While high concentrations of long-chain acylcarnitines are often associated with cellular stress and lipotoxicity, recent research indicates a more nuanced regulatory role for specific acylcarnitines. annualreviews.orgnih.gov
A 2022 study investigating the effects of this compound on liver cells infected with the hepatitis B virus (HBV) revealed a novel regulatory mechanism. Instead of acting as an inhibitor, this compound was found to improve mitochondrial dysfunction by enhancing fatty acid oxidation. oup.com It achieved this by significantly upregulating the messenger RNA (mRNA) and protein expression of key carnitine shuttle components, including CPT1A, CPT2, and CACT, as well as the carnitine transporter OCTN2. oup.com Further analysis showed that this effect was mediated through the activation of the peroxisome proliferator-activated receptor alpha (PPARα) signaling pathway, a master regulator of lipid metabolism. oup.com This suggests that this compound can act as a signaling molecule to transcriptionally activate the entire fatty acid transport and oxidation machinery, a function that contrasts with direct allosteric or feedback inhibition.
The table below summarizes the key modulators of the carnitine shuttle enzymes.
Table 1: Modulators of Carnitine Shuttle Enzymes| Enzyme | Modulator | Type of Modulation | Primary Effect |
|---|---|---|---|
| CPT1 | Malonyl-CoA | Allosteric Inhibition | Decreases enzyme activity, linking fatty acid synthesis to oxidation. annualreviews.orgmdpi.com |
| (+)-Decanoylcarnitine | Indirect Regulation | Historically shown to inhibit fatty acid-stimulated gluconeogenesis. diabetesjournals.orgportico.org | |
| This compound | Transcriptional Activation (via PPARα) | Upregulates gene expression of CPT1A. oup.com | |
| CACT | Acylcarnitines | Substrate | Transport rate is dependent on the concentration gradient of acylcarnitines and free carnitine. unibas.it |
| ST1326 (aminocarnitine derivative) | Inhibition | Blocks translocase activity. oup.com | |
| This compound | Transcriptional Activation (via PPARα) | Upregulates gene expression. oup.com | |
| CPT2 | Long-chain Acyl-CoA (e.g., Palmitoyl-CoA) | Product Inhibition | Decreases enzyme activity when product accumulates. wikipedia.org |
| Long-chain Acylcarnitine (e.g., Palmitoylcarnitine) | Product Inhibition | Abnormally inhibits mutant CPT2 in deficient patients. nih.gov | |
| trans-2-Enoyl-CoA | Competitive Inhibition | β-oxidation intermediates can inhibit the enzyme. core.ac.uk | |
| This compound | Transcriptional Activation (via PPARα) | Upregulates gene expression. oup.com |
The following table details the specific research findings on the effect of this compound on the expression of carnitine shuttle components.
Table 2: Research Findings on this compound's Effect on Carnitine Shuttle Gene Expression| Gene | Effect of this compound Treatment | Cellular Model | In Vivo Model (Mouse Liver) | Implied Mechanism |
|---|---|---|---|---|
| CPT1A | Increased protein expression | HepG2.2.15 cells | Increased protein expression | Activation of PPARα signaling pathway. oup.com |
| CACT | Increased mRNA and protein expression | HepG2.2.15 cells | Increased mRNA and protein expression | Activation of PPARα signaling pathway. oup.com |
| CPT2 | Increased mRNA and protein expression | HepG2.2.15 cells | Increased mRNA and protein expression | Activation of PPARα signaling pathway. oup.com |
| OCTN2 | Increased mRNA and protein expression | HepG2.2.15 cells | Increased mRNA and protein expression | Activation of PPARα signaling pathway. oup.com |
Decanoylcarnitine in Metabolic Homeostasis and Bioenergetics
Contribution to Mitochondrial Fatty Acid Beta-Oxidation
The primary function of acylcarnitines, including decanoylcarnitine (B1670086), is to transport acyl groups from the cytosol into the mitochondrial matrix for β-oxidation. oup.com This process is a major pathway for energy production from lipids. oup.com Fatty acid β-oxidation involves a series of enzymatic reactions that break down fatty acids into two-carbon acetyl-CoA units. youtube.comkhanacademy.org These acetyl-CoA molecules then enter the citric acid cycle to generate reducing equivalents (NADH and FADH2), which subsequently fuel the production of adenosine triphosphate (ATP) through oxidative phosphorylation. youtube.comkhanacademy.orgkhanacademy.org
Recent studies have highlighted that exogenous supplementation with this compound can improve mitochondrial dysfunction by enhancing fatty acid β-oxidation (FAO). oup.comnih.gov For instance, in cases of hepatitis B virus-induced liver mitochondrial dysfunction, this compound was found to upregulate the expression of carnitine palmitoyltransferase 1A (CPT1A), a key enzyme in the FAO pathway, thereby improving mitochondrial energy supply and homeostasis. oup.comnih.gov
Facilitation of Medium-Chain Fatty Acid Entry into Mitochondria
The inner mitochondrial membrane is impermeable to fatty acyl-CoA molecules. youtube.comresearchgate.netnih.gov Therefore, a specialized transport system known as the carnitine shuttle is required to move long-chain fatty acids into the mitochondrial matrix. youtube.comyoutube.comyoutube.com While some medium-chain fatty acids (MCFAs) can cross the mitochondrial membrane independently of carnitine, the carnitine shuttle is essential for the transport of others and all long-chain fatty acids. youtube.comnih.gov
The process for a 10-carbon fatty acid like decanoic acid involves:
Activation: In the cytoplasm, decanoic acid is activated to decanoyl-CoA. youtube.com
Esterification: The enzyme CPT1, located on the outer mitochondrial membrane, transfers the decanoyl group from CoA to carnitine, forming this compound. youtube.comyoutube.com
Translocation: this compound is then transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT). youtube.comwikipedia.orgmedlineplus.gov
Re-esterification: Inside the matrix, carnitine palmitoyltransferase 2 (CPT2) converts this compound back to decanoyl-CoA and free carnitine. youtube.comnih.gov The released decanoyl-CoA is now available for β-oxidation. youtube.comyoutube.com
Impact on ATP Production and Cellular Energy Supply
Once decanoyl-CoA is inside the mitochondrial matrix, it undergoes β-oxidation. This process is critical for ATP production and maintaining cellular energy levels. nih.govoup.com The breakdown of fatty acids generates a significant amount of ATP, making it a vital energy source, especially in tissues with high energy demands like the heart and skeletal muscle. youtube.comnih.govnih.gov
The complete oxidation of a fatty acid molecule yields numerous molecules of acetyl-CoA, NADH, and FADH2. khanacademy.org These products directly fuel the two major energy-producing pathways in the mitochondria:
Citric Acid Cycle: Acetyl-CoA enters this cycle, producing more NADH and FADH2. youtube.com
Oxidative Phosphorylation: NADH and FADH2 donate electrons to the electron transport chain, which drives the synthesis of large amounts of ATP. khanacademy.orgkhanacademy.orgmdpi.com
Mitochondrial dysfunction, which can be caused by impaired fatty acid oxidation, leads to reduced ATP production and can contribute to various diseases. oup.comnih.gov Studies have shown that this compound can help restore mitochondrial function and enhance energy supply. oup.comnih.gov
Role in Glucose-Fatty Acid Cycle Modulation
The glucose-fatty acid cycle, also known as the Randle cycle, describes the interaction between glucose and fatty acid metabolism. nih.govcore.ac.uk This cycle illustrates how the body chooses between metabolizing carbohydrates or fats for energy. When fatty acid oxidation is high, the resulting increase in mitochondrial acetyl-CoA and NADH levels inhibits key enzymes involved in glucose metabolism, such as pyruvate dehydrogenase (PDH). core.ac.uk
By contributing to the pool of mitochondrial acetyl-CoA, the metabolism of this compound can influence this cycle. An increased supply of fatty acids for oxidation leads to a decrease in glucose utilization. nih.gov Conversely, when glucose levels are high, the production of malonyl-CoA increases, which in turn inhibits CPT1, thereby reducing the entry of fatty acids into the mitochondria and decreasing fatty acid oxidation. nih.govmdpi.com This reciprocal regulation ensures a balance in fuel selection based on nutrient availability.
Interorgan Acylcarnitine Flux and this compound Distribution
Acylcarnitines are not confined to the cells where they are formed; they are transported between different organs, reflecting the body's integrated metabolic state. nih.gov The liver plays a central role in this process, showing significant production and release of acylcarnitines, particularly short-chain ones like C2-carnitine (acetylcarnitine), in both fasted and fed states. nih.govamsterdamumc.nl
Studies using porcine models have shown that while the liver and gut are net producers of certain acylcarnitines, the kidneys are involved in their extraction. nih.govamsterdamumc.nl Interestingly, skeletal muscle does not appear to be a major contributor to the net flux of acylcarnitines in the circulation under the conditions studied. nih.govamsterdamumc.nl This interorgan transport allows for the distribution of fatty acid energy and the buffering of excess acyl-CoA in various tissues.
Transport Mechanisms of this compound Across Cellular and Mitochondrial Membranes (e.g., Carnitine/Acylcarnitine Translocase, OCTN2)
The movement of this compound across biological membranes is facilitated by specific transporter proteins.
Carnitine/Acylcarnitine Translocase (CACT): This transporter, also known as SLC25A20, is located in the inner mitochondrial membrane. wikipedia.orgmedlineplus.govmdpi.com Its primary function is to import acylcarnitines (like this compound) from the intermembrane space into the mitochondrial matrix in exchange for a molecule of free carnitine. youtube.comwikipedia.orgmdpi.comnih.gov This antiport mechanism is a critical step in the carnitine shuttle, ensuring that fatty acids can reach the enzymatic machinery of β-oxidation while carnitine is recycled back to the cytosol. youtube.comyoutube.comwikipedia.org A deficiency in CACT disrupts fatty acid oxidation, leading to serious metabolic disorders. wikipedia.orgmedlineplus.govwikipedia.org
Organic Cation/Carnitine Transporter Novel 2 (OCTN2): This transporter, also known as SLC22A5, is a sodium-dependent transporter located on the plasma membrane of cells. nih.govnih.govsolvobiotech.com It is responsible for the uptake of carnitine and acylcarnitines from the bloodstream into various tissues, including the small intestine, kidney, skeletal muscle, and heart. nih.govsolvobiotech.comalbany.edu OCTN2 plays a key role in maintaining the body's carnitine pool by facilitating intestinal absorption and renal reabsorption. nih.govsolvobiotech.comalbany.edu Its expression is particularly high in tissues with high oxidative demands. nih.gov
Table 1: Key Transporters for this compound
| Transporter | Gene | Location | Function |
|---|---|---|---|
| Carnitine/Acylcarnitine Translocase (CACT) | SLC25A20 | Inner Mitochondrial Membrane | Transports acylcarnitines into the mitochondrial matrix in exchange for free carnitine. wikipedia.orgmedlineplus.gov |
| Organic Cation/Carnitine Transporter Novel 2 (OCTN2) | SLC22A5 | Plasma Membrane | Mediates the uptake of carnitine and acylcarnitines from the circulation into cells. nih.govnih.govsolvobiotech.com |
Tissue-Specific Concentrations and Metabolic Significance (e.g., Liver, Muscle, Heart, Brain)
Carnitine and acylcarnitine concentrations vary significantly among different tissues, reflecting their specific metabolic roles. nih.gov
Liver: The liver is a major site of fatty acid metabolism and carnitine synthesis. nih.govjackwestin.com It has a high concentration of carnitine and is a key player in the production and distribution of acylcarnitines to other tissues. nih.govnih.gov However, the activity of the carnitine-acylcarnitine translocase in liver mitochondria is significantly higher than in the heart. nih.gov
Muscle (Skeletal and Heart): These tissues have very high energy demands and rely heavily on fatty acid oxidation for ATP production. jackwestin.comresearchgate.netnih.gov Consequently, skeletal and heart muscle maintain high concentrations of carnitine to facilitate the transport of fatty acids into their numerous mitochondria. nih.govnih.gov Disturbances in acylcarnitine levels in the heart are linked to various cardiovascular disorders. researchgate.net
Brain: The brain's carnitine concentration is relatively low compared to muscle and liver. nih.gov While glucose is the primary fuel for the brain, it can utilize ketone bodies and, to a lesser extent, fatty acids under certain conditions. jackwestin.com Interestingly, the brain contains a higher proportion of acylcarnitine relative to free carnitine, which may be related to its specific metabolic functions, such as managing acetyl units. nih.gov Some studies suggest that while certain fatty acids can be toxic to brain mitochondria, this compound itself does not appear to impair mitochondrial function in this tissue. informnetwork.org
Table 2: this compound's Metabolic Role in Different Tissues
| Tissue | Carnitine Concentration | Primary Energy Source(s) | Metabolic Significance of this compound |
|---|---|---|---|
| Liver | High nih.gov | Fatty Acids, Glucose jackwestin.com | Central to acylcarnitine production and interorgan flux. nih.gov |
| Skeletal Muscle | High nih.gov | Fatty Acids, Glucose jackwestin.com | Key fuel source for ATP production during exercise and fasting. youtube.com |
| Heart | High nih.gov | Primarily Fatty Acids researchgate.net | Critical for continuous energy supply to maintain cardiac function. researchgate.net |
| Brain | Low nih.gov | Primarily Glucose, Ketone Bodies jackwestin.com | Role in managing acyl groups; does not appear to be toxic to brain mitochondria. nih.govinformnetwork.org |
This compound as a Reservoir for Carnitine and Acyl-CoAs
The function of this compound extends beyond its role as a simple transport molecule. It serves as a dynamic buffer and reservoir for both carnitine and acyl-Coenzyme A (acyl-CoA), which are essential for a variety of metabolic processes. This buffering capacity is critical for maintaining metabolic flexibility, allowing cells to adapt to changing energy demands and substrate availability.
The formation of this compound is a reversible reaction catalyzed by carnitine acyltransferases. This reversibility is key to its function as a reservoir. When there is an excess of acyl-CoAs, for instance during periods of high fat availability or prolonged fasting, the formation of this compound increases. This process serves two main purposes: it prevents the depletion of the limited pool of free Coenzyme A (CoA), which is necessary for numerous metabolic reactions, and it stores the acyl groups in a readily available form.
Conversely, when the demand for energy increases, such as during exercise, this compound can be quickly converted back to decanoyl-CoA and free carnitine. The decanoyl-CoA can then enter the beta-oxidation pathway to produce energy, while the released carnitine is available to transport other fatty acids into the mitochondria.
This dynamic interplay ensures a steady supply of substrates for energy production and helps to maintain the delicate balance between acyl-CoA and free CoA pools within the cell.
Detailed Research Findings
Research has shown that the levels of this compound and other acylcarnitines fluctuate in response to various physiological and pathological conditions, highlighting their role in metabolic regulation.
For instance, studies have demonstrated that plasma levels of medium-chain acylcarnitines, including this compound, increase during moderate-intensity exercise. This increase reflects the mobilization of fatty acids as an energy source. The formation of acylcarnitines in this context acts as a temporary storage for acyl groups, preventing an overwhelming influx into the mitochondrial beta-oxidation pathway and maintaining the integrity of the CoA pool.
Furthermore, in conditions of metabolic stress, such as inborn errors of metabolism where the breakdown of certain fatty acids is impaired, the accumulation of specific acylcarnitines, including this compound, is a characteristic finding. This accumulation represents the body's attempt to sequester potentially toxic acyl-CoA species.
The table below illustrates the dynamic changes in this compound and related metabolites under different metabolic conditions, based on findings from various research studies.
Table 1: this compound and its Role as a Metabolic Reservoir
| Metabolic Condition | This compound Level | Free Carnitine Pool | Acyl-CoA Pool (specifically Decanoyl-CoA) | Primary Metabolic Consequence |
|---|---|---|---|---|
| Fasting | Increased | Decreased | Increased (initially) | Mobilization of fatty acids for energy; this compound buffers excess acyl groups. |
| Prolonged Exercise | Increased | Decreased | Increased flux | Serves as a temporary sink for acyl groups to match energy demand with substrate oxidation. |
| High-Fat Diet | Increased | May decrease over time | Increased | Acts as an overflow for excess fatty acids, preventing toxic accumulation of acyl-CoAs. |
| Post-Meal (Fed State) | Decreased | Increased | Decreased | Shift towards glucose metabolism reduces the reliance on fatty acid oxidation. |
This ability of this compound to act as a reservoir is a critical component of metabolic flexibility. nih.govnih.govresearchgate.net By buffering the acyl-CoA to free CoA ratio, it helps to ensure that the cell can efficiently switch between different fuel sources, such as carbohydrates and fats, in response to nutritional and energetic cues. A disruption in this buffering system can lead to metabolic inflexibility, a state that is associated with various metabolic disorders.
Decanoylcarnitine in Pre Clinical Models of Metabolic Perturbation
Decanoylcarnitine (B1670086) in Models of Impaired Fatty Acid Oxidation (e.g., MCAD Deficiency Animal Models)
Animal models of genetic disorders involving impaired fatty acid oxidation (FAO), such as Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, are instrumental in understanding the metabolic consequences of such conditions.
In genetic knockout mouse models of MCAD deficiency, a significant accumulation of medium-chain acylcarnitines, including this compound, is a characteristic biochemical finding in plasma. nih.gov This accumulation is a direct consequence of the deficient activity of the MCAD enzyme, which is responsible for the dehydrogenation of medium-chain fatty acyl-CoA esters (C6-C12). nih.gov The Acadm−/− mouse model, for instance, mimics the human clinical and biochemical phenotype of MCADD, exhibiting elevated plasma levels of medium-chain acylcarnitines. nih.gov These animal models have been crucial in demonstrating that the inability to properly metabolize medium-chain fatty acids leads to their buildup as carnitine derivatives. nih.govnih.gov
It is important to note that while this compound itself accumulates, studies on isolated rat brain and liver mitochondria have suggested that this compound does not appear to be toxic or cause the same level of mitochondrial dysfunction as its corresponding free fatty acids, decanoic acid and cis-4-decenoic acid. informnetwork.orgbioblast.atinformnetwork.org This suggests that the conversion of these fatty acids to their carnitine esters might be a protective mechanism. informnetwork.orginformnetwork.org
Table 1: Accumulation of this compound in MCAD Deficiency Animal Models
| Model | Tissue/Fluid | Observation | Reference |
| MCAD knockout mouse | Plasma | Increased levels of this compound | nih.gov |
| Acadm−/− mouse | Plasma | Elevated levels of medium-chain acylcarnitines | nih.gov |
| Rat Mitochondria (in vitro) | Brain and Liver | This compound did not alter mitochondrial function | informnetwork.orgbioblast.atinformnetwork.org |
While this compound itself appears to have limited direct toxicity in some experimental setting, the underlying fatty acids that accumulate in MCAD deficiency, such as decanoic acid and cis-4-decenoic acid, have been shown to induce significant mitochondrial dysfunction. informnetwork.orgbioblast.atinformnetwork.org Studies using isolated rat brain and liver mitochondria have demonstrated that these fatty acids can lead to an increase in state 4 respiration, a decrease in state 3 and uncoupled respiration, and a reduction in the respiratory control ratio, indicating they act as uncouplers and inhibitors of oxidative phosphorylation. informnetwork.orginformnetwork.org
Furthermore, these accumulating fatty acids can decrease the mitochondrial membrane potential and the capacity to retain calcium, which can be prevented by inhibitors of the mitochondrial permeability transition (mPT) pore, such as cyclosporine A. bioblast.atinformnetwork.orgbvsalud.org This suggests the involvement of the mPT pore in the mitochondrial damage. Additionally, evidence of oxidative damage, such as lipid peroxidation and increased hydrogen peroxide formation, has been observed in response to these fatty acids, particularly cis-4-decenoic acid. informnetwork.orginformnetwork.org The accumulation of these toxic fatty acids and the subsequent mitochondrial dysfunction are thought to contribute to the pathophysiology of tissue damage in MCAD deficiency. nih.govfrontiersin.org
This compound in Insulin (B600854) Resistance and Type 2 Diabetes Animal Models
The role of acylcarnitines, including this compound, has been investigated in the context of insulin resistance and type 2 diabetes, with animal models providing key insights into their association with metabolic dysregulation.
In various animal models of obesity and insulin resistance, alterations in acylcarnitine profiles are commonly observed. mdpi.com While not always the primary focus, studies have shown that conditions of metabolic stress, such as that induced by a high-fat diet, can lead to changes in the levels of different acylcarnitine species. escholarship.org In some contexts, increased levels of certain acylcarnitines are thought to reflect a mismatch between fatty acid uptake and mitochondrial oxidative capacity, leading to incomplete fatty acid oxidation. core.ac.uk This mitochondrial dysfunction is a hallmark of insulin resistance. mdpi.com For instance, in murine models, elevated levels of medium-chain acylcarnitines have been shown to impair glucose-stimulated insulin secretion from pancreatic β-cells by reducing mitochondrial respiratory capacity. researchgate.netnih.gov
The accumulation of acylcarnitines has been proposed as a potential mechanistic link between mitochondrial dysfunction and impaired insulin signaling. core.ac.uk In rodent models fed a high-fat diet supplemented with branched-chain amino acids, an overaccumulation of even-chained acylcarnitines from fatty acid oxidation was observed in skeletal muscle, a key tissue for insulin-mediated glucose disposal. core.ac.uk While the direct role of this compound in this process is not always singled out, the general accumulation of acyl-CoAs and their carnitine esters has been implicated in the development of insulin resistance. researchgate.net Some studies in aging animal models have also linked changes in this compound concentrations to alterations in metabolic states. mdpi.com
This compound in Obesity and Lipotoxicity Models (e.g., Mouse Models)
Mouse models of obesity, often induced by high-fat diets or through genetic modifications (e.g., ob/ob and db/db mice), are crucial for studying the mechanisms of lipotoxicity, where excess lipid accumulation in non-adipose tissues leads to cellular dysfunction. nih.govnih.gov
In these models, the metabolic signature often includes altered acylcarnitine profiles. unibz.it The accumulation of lipids can overwhelm the oxidative capacity of mitochondria, leading to the buildup of incompletely oxidized fatty acid intermediates, including various acylcarnitines. mdpi.com This process of lipotoxicity is associated with mitochondrial dysfunction, endoplasmic reticulum stress, and inflammation. nih.gov While specific studies focusing solely on this compound in these models are part of a broader analysis of acylcarnitine metabolism, the general findings point towards a dysregulation of fatty acid oxidation as a key component of obesity-related pathology. nih.gov The redistribution of lipids towards adipocytes has been shown to prevent the lipid alterations associated with M1 macrophage polarization, a marker of insulin resistance in obese mice. nih.gov
This compound in Cardiovascular Metabolic Stress Models (e.g., Heart Failure, Atrial Fibrillation Animal Models)
Research into the role of this compound in pre-clinical cardiovascular metabolic stress models is an emerging area. While numerous human studies have linked acylcarnitines to cardiovascular diseases, detailed investigations in animal models of heart failure and atrial fibrillation specifically focusing on this compound are limited. However, existing research in related models and human studies provides a basis for understanding its potential role.
Metabolic derangements are a known feature in animal models of heart failure with reduced ejection fraction (HFrEF). semanticscholar.org Studies in animal models of heart failure have shown that the failing heart experiences a metabolic shift, with a reduced capacity to oxidize fatty acids. d-nb.info This can lead to an accumulation of fatty acid oxidation intermediates, including various acylcarnitines. In experimental mouse models, an excess of acylcarnitines has been shown to inhibit mitochondrial enzymes, leading to lipotoxicity. ahajournals.org
While not a primary cardiovascular model, a targeted metabolomic analysis of a mouse model for mucopolysaccharidosis IIIB (MPS IIIB), a neurodegenerative disease with known cardiac involvement, revealed significant metabolic perturbations in the heart tissue. mdpi.com In this model, the heart metabolome showed significant changes in the acylcarnitine profile, with this compound levels being notably elevated in the hearts of MPS IIIB mice compared to wild-type controls. mdpi.com This finding points to an impairment of fatty acid catabolism in the heart secondary to the primary disease, highlighting this compound as a marker of cardiac metabolic stress in this pre-clinical model. mdpi.com
In human studies, which often guide pre-clinical research, elevated levels of this compound and a related metabolite, 9-decenoylcarnitine, have been associated with incident atrial fibrillation. ahajournals.orgresearchgate.net Furthermore, this compound has been identified as a potential biomarker for cardioembolic stroke, a common complication of atrial fibrillation. ahajournals.orgnih.gov These clinical findings suggest that investigating the direct role and mechanisms of this compound in dedicated animal models of heart failure and atrial fibrillation is a critical next step.
Table 1: this compound Findings in Models with Cardiovascular Relevance
| Model/Study Type | Organism | Key Findings Related to this compound | Reference |
| Mucopolysaccharidosis IIIB (Neurodegenerative model with cardiac involvement) | Mouse | Significantly increased levels of this compound in heart tissue, indicating impaired fatty acid catabolism. | mdpi.com |
| Intracerebral Hemorrhage | Rat | Identified as a perturbed metabolite connected to energy metabolism disturbance. | frontiersin.org |
| Human Cohort Studies | Human | Associated with incident atrial fibrillation and cardioembolic stroke. | ahajournals.orgahajournals.orgresearchgate.netnih.gov |
This compound in Neurometabolic Contexts (e.g., Brain Energy Metabolism, Neurodegeneration Animal Models)
This compound has been identified as a significant metabolite in several pre-clinical models related to brain energy metabolism and neurodegeneration. Acylcarnitines are known to be involved in brain energy metabolism and have been investigated as potential biomarkers for neurological disorders. frontiersin.org
In a targeted metabolomic study of a mouse model of mucopolysaccharidosis IIIB (MPS IIIB), a lysosomal storage disease that leads to severe neurodegeneration, significant metabolic imbalances were identified. mdpi.com The analysis revealed that alongside the central nervous system, liver and cardiac tissues were also affected. mdpi.com In the liver of MPS IIIB mice, levels of this compound were significantly elevated compared to wild-type mice, pointing to a systemic deregulation of fatty acid metabolism that accompanies the neurodegenerative pathology. mdpi.com
A study using a rat model of intracerebral hemorrhage (ICH) performed untargeted metabolomics to understand the therapeutic effects of a traditional medicine formulation. frontiersin.org In the untreated ICH model group, this compound was identified as one of the key perturbed metabolites, linked to disturbances in energy metabolism. frontiersin.org This suggests that this compound levels are altered in response to acute brain injury and the associated metabolic crisis.
Furthermore, in an acute phenobarbital (B1680315) poisoning animal model, which induces neurotoxicity, a metabolomics analysis was conducted to identify biomarkers. frontiersin.org The study found that plasma levels of this compound (C10) were altered and, when analyzed with appropriate statistical strategies, plasma C10 was identified as a potential toxicity biomarker for phenobarbital-induced disorders. frontiersin.org
Table 2: Research Findings on this compound in Neurometabolic Animal Models
| Model | Organism | Context | Key Findings Involving this compound | Reference |
| Mucopolysaccharidosis IIIB | Mouse | Neurodegeneration | Significantly increased levels in the liver, indicating altered fatty acid and BCAA catabolism. | mdpi.com |
| Intracerebral Hemorrhage (ICH) | Rat | Brain Energy Metabolism | Identified as a significantly perturbed metabolite in the ICH model group, linked to energy metabolism disturbance. | frontiersin.org |
| Acute Phenobarbital Poisoning | Rat | Neurotoxicity | Identified as a potential plasma biomarker for PHB-induced toxicity. | frontiersin.org |
This compound in Oncological Models (e.g., Triple-Negative Breast Cancer Mouse Models)
Recent research has highlighted the significant role of this compound in the context of triple-negative breast cancer (TNBC), particularly in an intermittent fasting obesity mouse model. nih.govresearchgate.net A study utilizing a robust 4T1 mouse model of TNBC found that intermittent fasting had notable inhibitory effects on cancer proliferation and metastasis, and these effects were linked to specific metabolic changes. nih.gov Through targeted metabolomics, this compound was identified as a key metabolite that was significantly increased in the serum of mice undergoing intermittent fasting. nih.gov Subsequent in-vitro and in-vivo experiments explored the direct effects of this compound on TNBC progression. nih.govresearchgate.net
The highly metastatic nature of TNBC is a primary contributor to its poor prognosis. nih.gov Research focused on the impact of this compound on the proliferation and migration of TNBC cells. nih.gov In-vitro experiments demonstrated that this compound treatment could effectively inhibit the proliferation and migration of 4T1 TNBC cells. nih.govresearchgate.net This suggests that this compound is a key modulator of these critical aspects of cancer progression in the context of an intermittent fasting model of TNBC. nih.gov
To understand the mechanism behind the inhibition of cell migration, RNA sequencing was performed on TNBC cells treated with this compound. nih.gov The analysis revealed that this compound had suppressive effects on proteins related to the extracellular matrix, with a particularly notable reduction in Matrix Metallopeptidase 9 (Mmp9). nih.govresearchgate.net Further investigations confirmed that this compound treatment inhibited Mmp9 expression in TNBC cells, as well as in the primary tumors and metastatic tissues (lung and liver) from the mouse model. nih.gov
To validate the significance of this interaction, Mmp9 was overexpressed in TNBC cells. nih.gov The results showed that Mmp9 overexpression nullified the inhibitory effect of this compound on cell migration. nih.govresearchgate.net This finding establishes Mmp9 as a crucial downstream target through which this compound exerts its anti-migratory effects in TNBC. nih.gov
The inhibitory effects of this compound on TNBC were further elucidated by examining its impact on specific genes associated with cell proliferation and the epithelial-to-mesenchymal transition (EMT), a key process for cell migration. nih.gov
Quantitative PCR (qPCR) analysis revealed that this compound treatment led to the downregulation of proliferation-associated genes Ki67 and Pcna (Proliferating Cell Nuclear Antigen). nih.govresearchgate.net Concurrently, it suppressed the expression of mesenchymal-specific genes such as Cdh2 (N-cadherin) and Vimentin. nih.govresearchgate.net In contrast, this compound promoted the expression of epithelial-specific genes, including Cdh1 (E-cadherin) and Zo-1 (Zonula occludens-1). nih.govresearchgate.net This pattern of gene expression modulation indicates that this compound inhibits cell proliferation and reverses the EMT process, thereby curtailing the migratory and invasive capabilities of TNBC cells. nih.gov
Table 3: Effects of this compound in a Triple-Negative Breast Cancer (TNBC) Mouse Model
| Area of Investigation | Model/Cell Line | Key Findings | Reference |
| Cell Proliferation & Migration | 4T1 TNBC Cells | This compound significantly inhibits cell proliferation and migration. | nih.govresearchgate.net |
| Interaction with ECM Proteins | 4T1 TNBC Cells & Mouse Tissues | This compound suppresses the expression of Mmp9. Overexpression of Mmp9 reverses the anti-migratory effect of this compound. | nih.govresearchgate.net |
| Gene Expression | 4T1 TNBC Cells | Downregulates Proliferation Genes: Ki67, Pcna. Downregulates Mesenchymal Genes: Cdh2 (N-cadherin), Vimentin. Upregulates Epithelial Genes: Cdh1 (E-cadherin), Zo-1. | nih.govresearchgate.net |
Molecular and Cellular Mechanisms Involving Decanoylcarnitine
Decanoylcarnitine's Influence on Enzyme Activity (beyond CPTs)
While This compound (B1670086) is intrinsically linked to the carnitine palmitoyltransferase (CPT) system, its effects on other enzymes are also being elucidated. In the context of triple-negative breast cancer (TNBC), this compound has been shown to significantly inhibit the expression and activity of Matrix Metalloproteinase-9 (MMP9). nih.gov MMP9 is an enzyme known for degrading extracellular matrix components, thereby facilitating cancer cell migration and invasion. nih.gov Research using transcriptome sequencing revealed that this compound markedly suppresses MMP9 expression, a finding confirmed at both the gene and protein levels in cancer cells, primary tumors, and metastatic tissues. nih.gov Overexpression of MMP9 was found to negate the inhibitory effect of this compound on cell migration, underscoring MMP9 as a key target of its action in this context. nih.gov
Conversely, in studies investigating the mitochondrial toxicity associated with Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, this compound did not exert any significant effect on the activity of mitochondrial respiratory chain complexes II-III and IV in isolated rat brain and liver mitochondria. bioblast.atnih.gov This is in stark contrast to its precursor, decanoic acid, which was found to inhibit these enzyme complexes. nih.govinformnetwork.org This suggests that the carnitine esterification of decanoic acid mitigates its mitochondrial toxicity. nih.govinformnetwork.org
The synthesis of medium-chain acylcarnitines like this compound in peroxisomes is handled by carnitine octanoyltransferase (CrOT). hmdb.ca
| Enzyme | Observed Effect of this compound | Context/Model System | Reference |
|---|---|---|---|
| Matrix Metalloproteinase-9 (MMP9) | Inhibition of expression and activity | Triple-Negative Breast Cancer (TNBC) cells | nih.gov |
| Mitochondrial Complex II-III | No significant alteration | Isolated rat brain and liver mitochondria | nih.gov |
| Mitochondrial Complex IV | No significant alteration | Isolated rat brain and liver mitochondria | nih.gov |
Modulation of Gene Expression and Epigenetic Mechanisms (e.g., RNA-seq insights)
This compound has been identified as a significant modulator of gene expression, as demonstrated by RNA sequencing (RNA-seq) studies. nih.gov In an investigation on triple-negative breast cancer (TNBC), RNA-seq analysis of cells treated with this compound revealed a distinct transcriptomic shift. nih.gov The treatment led to the downregulation of genes associated with cell proliferation, such as Ki67 and Pcna, and genes characteristic of the mesenchymal state, including Cdh2 (N-cadherin) and Vimentin. nih.gov Concurrently, this compound promoted the expression of epithelial-specific genes like Cdh1 (E-cadherin) and Zo-1, suggesting an inhibitory effect on the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis. nih.gov
Further analysis of the downregulated genes through Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathways highlighted significant involvement in processes related to cell adhesion and extracellular matrix (ECM) binding, with the ECM-receptor interaction pathway being particularly prominent. nih.gov A key gene identified and validated as being suppressed by this compound was Mmp9. nih.gov
While direct evidence linking this compound to specific epigenetic modifications like DNA methylation or histone acetylation is still emerging, the interplay between cellular metabolism and epigenetics is well-established. nih.gov Metabolic shifts can influence the availability of substrates for enzymes that modify chromatin, thereby altering gene expression. nih.gov Given this compound's role in fatty acid metabolism, it is plausible that it could exert effects through epigenetic pathways, though specific mechanisms remain to be fully elucidated.
| Gene Category | Specific Genes | Effect of this compound | Associated Cellular Process | Reference |
|---|---|---|---|---|
| Proliferation | Ki67 | Downregulated | Cell Proliferation | nih.gov |
| Pcna | Downregulated | |||
| Mesenchymal | Cdh2 (N-cadherin) | Downregulated | Epithelial-to-Mesenchymal Transition (EMT) | nih.gov |
| Vimentin | Downregulated | |||
| Epithelial | Cdh1 (E-cadherin) | Promoted | Epithelial State Maintenance | nih.gov |
| Zo-1 | Promoted | |||
| Extracellular Matrix | Mmp9 | Downregulated | ECM Degradation, Cell Migration | nih.gov |
Interactions with Signaling Pathways (e.g., PPARs, AMPK)
This compound actively interacts with key cellular signaling pathways, most notably the Peroxisome Proliferator-Activated Receptor (PPAR) pathway. oup.comnih.gov PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism and cellular differentiation. annualreviews.orgcreative-diagnostics.com
Studies have demonstrated that exogenous supplementation with this compound can activate the PPAR signaling pathway, with a particularly strong effect on PPARα. oup.comnih.gov In a model of Hepatitis B Virus (HBV) infection, which causes mitochondrial dysfunction, this compound treatment was shown to upregulate the protein expression of PPARα. oup.com This activation of the PPARα pathway was identified as the primary mechanism by which this compound improved fatty acid metabolism and restored mitochondrial function in HBV-infected hepatocytes. oup.comoup.com The activation of PPARs by this compound leads to the increased transcription of target genes, including CPT1A, which enhances the transport of fatty acids into the mitochondria for oxidation. oup.com
Impact on Mitochondrial Dynamics, Biogenesis, and Oxidative Phosphorylation
This compound has a significant, though context-dependent, impact on mitochondrial function. In states of cellular stress, such as viral infection, it can act as a restorative agent. oup.com In hepatocytes affected by HBV infection, this compound supplementation was shown to repair mitochondrial dysfunction. oup.comoup.com This improvement was evidenced by a significant restoration of the mitochondrial membrane potential and an increase in ATP production, bringing impaired energy metabolism back toward normal levels. oup.com These effects are largely attributed to its ability to enhance fatty acid β-oxidation by activating the PPARα/CPT1A axis. oup.com
However, in different experimental settings, this compound's effects are neutral. In studies on isolated rat brain and liver mitochondria, aimed at understanding the pathology of MCAD deficiency, this compound (at concentrations of 0.25–0.5 mM) did not alter key parameters of oxidative phosphorylation. bioblast.atnih.gov Specifically, it did not change resting respiration (state 4) or ADP-stimulated respiration (state 3), nor did it affect the mitochondrial membrane potential. nih.govinformnetwork.org This suggests that, unlike its free fatty acid counterpart decanoic acid, this compound itself is not an uncoupler or inhibitor of oxidative phosphorylation in this model. nih.gov
Information directly linking this compound to the modulation of mitochondrial dynamics (the balance of fission and fusion) or biogenesis (the creation of new mitochondria) is limited. However, its demonstrated ability to restore mitochondrial homeostasis and improve energy supply in damaged cells suggests an indirect or downstream influence on these maintenance processes. oup.com
Role in Oxidative Stress Response and Reactive Oxygen Species (ROS) Production
This compound's involvement in the oxidative stress response appears to be protective. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. mdpi.com Mitochondria are a primary source of ROS, which are natural by-products of aerobic metabolism. mdpi.com
In a study on HBV-infected hepatocytes, which exhibit increased mitochondrial damage, intervention with this compound was found to reduce the production of superoxide, a major form of ROS. oup.com This suggests that by improving mitochondrial function and the efficiency of fatty acid oxidation, this compound can mitigate a source of oxidative stress. oup.com
Consistent with this protective role, research related to MCAD deficiency found that this compound did not induce lipid peroxidation or increase hydrogen peroxide formation in isolated brain and liver mitochondria. nih.govinformnetwork.org This was in direct contrast to related metabolites like cis-4-decenoic acid, which did cause oxidative damage. nih.govinformnetwork.org This implies that this compound is a less toxic metabolite and may not contribute to the oxidative stress seen in this particular disorder. nih.gov
This compound as a Potential Modulator of Inflammation
Evidence suggests that this compound may function as a modulator of inflammatory processes. Recent studies have begun to connect fatty acid metabolism with inflammatory signaling. scielo.brelifesciences.org For instance, L-carnitine, the parent molecule of all acylcarnitines, has demonstrated anti-inflammatory effects by suppressing pro-inflammatory pathways like NF-κB/NLRP3 in macrophages. scielo.br
Dietary interventions known to impact inflammation, such as intermittent fasting, have been shown to increase serum levels of this compound. nih.gov This dietary regimen is also associated with reduced inflammation, suggesting a potential role for its metabolic mediators, including this compound, in this effect. nih.gov In clinical settings, metabolomic studies of patients with pediatric Crohn's disease, an inflammatory bowel disease, found that levels of this compound correlated with disease severity, further linking this metabolite to inflammatory conditions. researchgate.net Additionally, the activation of the PPARα signaling pathway by this compound is relevant, as PPARs are known to have anti-inflammatory properties, in part by antagonizing pro-inflammatory transcription factors like NF-κB. oup.comcreative-diagnostics.com
Advanced Analytical Methodologies for Decanoylcarnitine Quantification and Characterization
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) stands as the cornerstone for the analysis of decanoylcarnitine (B1670086), offering unparalleled sensitivity and specificity. Various MS-based platforms are employed, each with specific advantages for targeted and untargeted analyses.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a principal and widely adopted technique for the targeted quantification of this compound. albertahealthservices.caplos.orgresearchgate.net This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. In a typical workflow, this compound and other acylcarnitines are first separated from other sample components on a reversed-phase column, such as a C18 column. plos.orgnih.gov The elution is often based on the length of the acyl chain, allowing for a predictable separation of different acylcarnitine species. plos.org
For enhanced detection, derivatization is a common strategy. Acylcarnitines, including this compound, are often converted to their butyl or other ester derivatives. albertahealthservices.canih.govcincinnatichildrens.org This chemical modification improves their ionization efficiency and chromatographic behavior. Following separation, the analyte enters the mass spectrometer, where it undergoes ionization, typically by electrospray ionization (ESI). The precursor ion corresponding to the derivatized this compound is then selected and fragmented to produce characteristic product ions, which are monitored for quantification. cincinnatichildrens.org This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity. nih.gov The use of stable isotope-labeled internal standards, such as d3-decanoylcarnitine, is crucial for accurate quantification by correcting for variations in sample preparation and instrument response. albertahealthservices.cathermofisher.comthermoscientific.fr
Targeted metabolomics studies have successfully utilized LC-MS/MS to identify and quantify this compound in various research areas, including its association with aging and certain diseases. nih.govnih.govresearchgate.net For instance, research on intermittent fasting in mouse models and studies on colorectal cancer cells have employed targeted metabolomics to measure changes in this compound levels. nih.govpensoft.net
Interactive Data Table: Key Parameters in LC-MS/MS Analysis of this compound
| Parameter | Description | Common Approach/Value |
| Chromatography | Separation of analytes before MS detection. | Reversed-phase (e.g., C18 column) |
| Derivatization | Chemical modification to improve detection. | Butylation (conversion to butyl esters) |
| Ionization | Process of creating ions for MS analysis. | Electrospray Ionization (ESI) |
| MS Mode | Method of MS data acquisition. | Multiple Reaction Monitoring (MRM) |
| Internal Standard | Used for accurate quantification. | Stable isotope-labeled this compound (e.g., d3-C10) |
Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization Strategies
While less common than LC-MS for acylcarnitine analysis, gas chromatography-mass spectrometry (GC-MS) has also been applied. nih.gov A key challenge with GC-MS is the non-volatile nature of acylcarnitines. Therefore, derivatization is a mandatory step to increase their volatility. One established method involves the transformation of acylcarnitines into their corresponding acyloxylactone derivatives. researchgate.net
The process typically begins with a solid-phase extraction to isolate the acylcarnitines from the biological matrix. researchgate.net Following derivatization, the volatile products are separated on a GC column and subsequently detected by the mass spectrometer. Chemical ionization (CI) is often used as the ionization technique. researchgate.net Similar to LC-MS/MS, stable isotope-labeled internal standards are employed to ensure accurate quantification. researchgate.net Although historically significant, GC-MS methods for acylcarnitines are often more complex and time-consuming due to the extensive sample preparation required. nih.gov
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), has emerged as a powerful tool for untargeted metabolomics, allowing for the comprehensive profiling of acylcarnitines, including this compound. acs.orgcreative-proteomics.com Unlike targeted methods that focus on a predefined list of molecules, untargeted approaches aim to detect and identify as many metabolites as possible in a sample. acs.org
HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide highly accurate mass measurements, which facilitate the confident identification of compounds based on their elemental composition. acs.orgendocrine-abstracts.orgmdpi.com This capability is particularly advantageous for distinguishing between isobaric species—molecules with the same nominal mass but different elemental compositions. nih.gov In the context of acylcarnitine analysis, LC-HRMS enables the creation of extensive databases containing accurate mass, retention time, and fragmentation data for hundreds of acylcarnitine species. acs.org This comprehensive information aids in the rapid and reliable annotation of this compound and other acylcarnitines in complex biological samples like plasma, urine, and tissue. acs.org Furthermore, untargeted lipidomics studies using HPLC-TOF-MS have identified this compound as a significant metabolite in conditions like polycystic ovary syndrome. endocrine-abstracts.org
Flow injection analysis-tandem mass spectrometry (FIA-MS/MS) is a high-throughput technique predominantly used in newborn screening for inborn errors of metabolism. mdpi.comnih.gov This method allows for the rapid, simultaneous measurement of multiple analytes, including this compound, from dried blood spots (DBS). thermofisher.commdpi.com
In FIA-MS/MS, the sample extract is directly introduced into the mass spectrometer without prior chromatographic separation. mdpi.comoup.com The analytes are quantified using stable isotope dilution and monitoring specific mass transitions. thermofisher.commdpi.com For acylcarnitines, a common approach involves a precursor ion scan for m/z 85, which is a characteristic fragment ion of the carnitine moiety after butylation. cincinnatichildrens.org While this method is extremely fast, with analysis times often around 1.5 minutes per sample, it lacks the chromatographic separation to resolve isomers. thermofisher.comnih.gov However, for screening purposes where speed is critical, FIA-MS/MS is the method of choice. mdpi.comnih.gov Efforts have been made to optimize and standardize FIA-MS/MS methods to reduce inter-laboratory variation in newborn screening results for analytes like this compound. nih.govoup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Quantitative Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information about molecules, including this compound. metwarebio.comopen.ac.uk While less sensitive than mass spectrometry, NMR is invaluable for the structural elucidation of acylcarnitine compounds. metwarebio.com
¹H NMR and ¹³C NMR are particularly useful for differentiating between various acylcarnitine species by providing insights into the chemical environment of the protons and carbons in the molecule. metwarebio.comcapes.gov.br This allows for the identification of the acyl group and the carnitine backbone. metwarebio.com NMR has been used to study the conformation of acylcarnitines in aqueous solutions and their interaction with enzymes. open.ac.uk Although not typically used for routine quantification in clinical settings due to its lower sensitivity, quantitative NMR (qNMR) methods can be developed for the accurate purity assessment of acylcarnitine standards. jst.go.jp For instance, ¹H NMR spectra of this compound have been documented and are available in databases, providing a reference for its structural characterization. foodb.canih.govhmdb.ca
Interactive Data Table: Comparison of Analytical Methodologies for this compound
| Methodology | Primary Use | Key Advantage | Key Limitation |
| LC-MS/MS | Targeted Quantification | High sensitivity and specificity | Limited to pre-defined analytes |
| GC-MS | Quantification | Requires extensive derivatization | |
| LC-HRMS | Untargeted Profiling | Comprehensive metabolite coverage | Data analysis can be complex |
| FIA-MS/MS | High-Throughput Screening | Very fast analysis time | No chromatographic separation |
| NMR Spectroscopy | Structural Elucidation | Non-destructive, detailed structural info | Lower sensitivity than MS |
Sample Preparation and Extraction Techniques for Diverse Biological Matrices
The choice of sample preparation and extraction technique is critical for the accurate analysis of this compound and is highly dependent on the biological matrix being studied. Common matrices include plasma, tissue, cell culture media, urine, and dried blood spots (DBS). plos.orgacs.orgmdpi.comacs.org
A primary step in sample preparation is the extraction of acylcarnitines from the matrix. This is typically achieved using organic solvents like methanol (B129727) or acetonitrile. nih.govcincinnatichildrens.orgacs.org For plasma and tissue samples, a protein precipitation step is often included, where a solvent like ice-cold methanol is used to denature and remove proteins. nih.govcapes.gov.brsonar.ch The supernatant containing the metabolites is then collected for further processing. nih.govacs.org
For dried blood spots, a common procedure involves punching a small disc from the filter paper, followed by extraction with a methanolic solution containing internal standards. thermofisher.comthermoscientific.frmdpi.com The extraction is often facilitated by shaking and heating. thermofisher.comthermoscientific.fr
In some methods, a solid-phase extraction (SPE) step is employed to clean up the sample and concentrate the analytes. researchgate.netmdpi.comnih.gov Cation exchange columns can be used to specifically isolate the positively charged acylcarnitines. researchgate.netsonar.ch
As mentioned previously, derivatization is a frequent subsequent step, especially for LC-MS/MS and GC-MS analysis. Butylation with n-butanol and acetyl chloride is a widely used method to convert acylcarnitines to their butyl esters, which enhances their analytical performance. nih.govcincinnatichildrens.orgthermoscientific.fr The final extract is then reconstituted in an appropriate solvent for injection into the analytical instrument. nih.gov The development of efficient and reproducible extraction methods is paramount to obtaining reliable and accurate quantitative data for this compound across different biological samples. acs.orgcapes.gov.br
Isotopic Tracing and Flux Analysis for Metabolic Pathway Elucidation
Isotopic tracing is a powerful technique used to investigate the dynamics of metabolic pathways. bitesizebio.commdpi.com This approach involves introducing molecules labeled with stable (non-radioactive) isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a biological system. mdpi.comacanthusresearch.com By tracking the incorporation of these isotopes into metabolites like this compound, researchers can elucidate the flow of atoms through various biochemical reactions, a process known as metabolic flux analysis. bitesizebio.comnih.gov
Stable isotope-labeled versions of this compound and its precursors are instrumental in these studies. For instance, deuterium-labeled decanoyl-L-carnitine, such as decanoyl-L-carnitine-d3, is commercially available and serves as a crucial tool for these investigations. lumiprobe.comlumiprobe.comisotope.comisotope.com These labeled compounds allow for the detailed tracking of this compound's biosynthesis, transport, and breakdown. bevital.no
Metabolic flux analysis, often coupled with techniques like Seahorse metabolic flux analysis, provides quantitative data on the rates of metabolic pathways. nih.gov Studies have utilized these methods to understand how the metabolism of this compound and other medium-chain acylcarnitines is altered in various physiological and pathological states. For example, research on gestational diabetes mellitus has shown that elevated levels of this compound and other medium-chain acylcarnitines can impair mitochondrial function and insulin (B600854) secretion in pancreatic β-cells. nih.gov Isotopic tracing experiments in this context could reveal the specific metabolic shifts that lead to the accumulation of these acylcarnitines.
Furthermore, isotopic tracing can help differentiate between various metabolic fates of decanoic acid, the fatty acid component of this compound. By using ¹³C-labeled fatty acids, researchers can trace the carbon atoms as they are incorporated into this compound and follow their subsequent metabolism through pathways like the TCA cycle. researchgate.net This provides a dynamic view of fatty acid oxidation and its interplay with other metabolic processes. researchgate.net
Recent research has highlighted the role of this compound in various biological processes, including the progression of triple-negative breast cancer and the improvement of mitochondrial dysfunction in Hepatitis B virus infection. nih.govoup.com Isotopic tracing and flux analysis are poised to play a critical role in further dissecting the metabolic pathways that are modulated by this compound in these contexts. For instance, RNA-sequencing analysis in breast cancer cells treated with this compound revealed changes in genes related to the extracellular matrix, suggesting that this compound's effects may be linked to alterations in cellular metabolic programming. nih.gov
Quality Control and Data Validation in this compound Measurements
Ensuring the accuracy and reliability of this compound measurements is paramount for both clinical diagnostics and research. This is achieved through rigorous quality control (QC) and data validation procedures. researchgate.net The primary analytical method for quantifying this compound is tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS) or flow injection analysis (FIA-MS/MS). thermoscientific.frresearchopenworld.comadhb.govt.nz
Internal Standards: A cornerstone of accurate quantification in mass spectrometry is the use of stable isotope-labeled internal standards. acanthusresearch.com For this compound analysis, deuterium-labeled decanoyl-L-carnitine (e.g., decanoyl-L-carnitine-d3) is commonly used. lumiprobe.comlumiprobe.com These internal standards are chemically identical to the analyte but have a higher mass, allowing them to be distinguished by the mass spectrometer. acanthusresearch.com They are added to samples at a known concentration before sample preparation to correct for variations in extraction efficiency, matrix effects, and instrument response. nih.govresearchgate.net
Quality Control Materials: The use of quality control materials is essential for monitoring the performance of the analytical method over time. mdpi.com These materials are typically pools of human plasma or serum with known concentrations of this compound and other acylcarnitines. erndimqa.nlceu.es They are analyzed alongside patient or research samples in each analytical run. mdpi.com Commercially available QC materials are provided by various organizations, including the Centers for Disease Control and Prevention (CDC) and companies like Chromsystems and PerkinElmer. thermoscientific.frresearchopenworld.commdpi.com These often come in multiple levels (e.g., low, medium, high) to cover the analytical range. thermoscientific.frnih.gov
Proficiency Testing and Inter-laboratory Comparison: To ensure consistency and accuracy among different laboratories, participation in proficiency testing (PT) or external quality assessment (EQA) schemes is crucial. nih.goveuropean-accreditation.org Organizations like the College of American Pathologists (CAP) and the European Research Network for the Diagnosis and Treatment of Inherited Disorders of Metabolism (ERNDIM) provide PT programs for acylcarnitine analysis. nih.govcap.orgerndim.orgcap.org In these programs, laboratories receive "blind" samples with unknown concentrations of analytes and their results are compared against a target value and the results of other participating laboratories. nih.govcmi.gov.cz This helps to identify systematic errors and reduce inter-laboratory variation. researchgate.netscispace.com
Data Validation: Method validation is a comprehensive process that establishes the performance characteristics of an analytical method. nih.gov For this compound quantification, this includes assessing:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.govwaters.com
Accuracy: The closeness of the measured value to the true value. nih.govnih.gov
Precision: The degree of agreement among a series of measurements, typically expressed as the coefficient of variation (%CV). This includes both intra-assay (within-run) and inter-assay (between-run) precision. nih.govnih.gov
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. waters.com
Recovery: The efficiency of the extraction process. nih.gov
The following interactive table summarizes key parameters from a validation study for an LC-MS/MS method for acylcarnitine quantification in urine. waters.com
| Analyte | Concentration Range (ng/mL in urine) | LLOQ (ng/mL in urine) | Mean Bias (%) |
| This compound (C10) | 10–100 | 10 | -1.7 |
| Propionyl-L-carnitine (C3) | 37.5–500 | 37.5 | N/A |
| Butyryl-L-carnitine (C4) | 15–200 | 15 | N/A |
| Valeryl-L-carnitine (C5) | 15–200 | 15 | N/A |
| Isovaleryl-L-carnitine (isoC5) | 15–200 | 15 | N/A |
| Hexanoyl-L-carnitine (C6) | 15–200 | 15 | N/A |
| Octanoyl-L-carnitine (C8) | 7.5–100 | 7.5 | N/A |
| Dodecanoyl-L-carnitine (C12) | 20–200 | 20 | +14.7 |
This table is based on data from an analytically validated bioanalytical clinical research method. waters.com N/A indicates data not available in the source.
Reference Materials: Standard Reference Materials (SRMs) from institutions like the National Institute of Standards and Technology (NIST) play a vital role in standardizing measurements. acs.orgnih.gov NIST SRM 1950, "Metabolites in Human Plasma," is a well-characterized material with assigned concentration values for numerous metabolites, including acylcarnitines, which can be used for method validation and calibration. acs.orgnih.gov NIST has also developed mass spectral libraries for acylcarnitines to aid in their identification. nist.govacs.org
By implementing these comprehensive quality control and data validation measures, laboratories can ensure that the this compound data they generate is accurate, precise, and comparable across different studies and clinical settings. frontiersin.org
Future Directions and Emerging Research Avenues
Elucidation of Novel Decanoylcarnitine-Interacting Proteins and Receptors
A primary focus of future research is the identification and characterization of novel proteins and receptors that interact with This compound (B1670086). While its interaction with the carnitine transport system, including carnitine palmitoyltransferase 1 (CPT1), is well-established, recent studies suggest a broader range of molecular partners. oup.comoup.com
For instance, research has shown that this compound can activate the peroxisome proliferator-activated receptor (PPAR) signaling pathway, with a particular emphasis on PPARα. oup.comoup.com This interaction appears to be crucial for its role in improving mitochondrial dysfunction in the context of hepatitis B virus (HBV) infection. oup.comoup.com Further investigation into the specifics of this interaction, as well as the potential for other receptor interactions, is a key area of interest. G protein-coupled receptors (GPCRs) represent another class of potential targets, given their widespread role in cellular signaling and the known association of other lipid species with these receptors. researchgate.net The discovery of novel interacting proteins will be instrumental in uncovering the full spectrum of this compound's biological activities.
Advanced In Vitro and In Vivo Model Systems for Mechanistic Dissection
To dissect the precise mechanisms of this compound action, the development and application of sophisticated model systems are essential.
In Vitro Models:
Cell Culture Systems: Human cell lines, such as HepG2 and its derivatives, are being used to study the effects of this compound on cellular processes like fatty acid metabolism and mitochondrial function. oup.comoup.com For example, studies have utilized these cells to demonstrate how this compound can rescue HBV-induced mitochondrial dysfunction. oup.comoup.com
Primary Cell Cultures: Human primary skeletal muscle cells (myotubes) have been employed to investigate the role of medium-chain acylcarnitines, including this compound, in fatty acid oxidation. plos.org
Organoids: The use of more complex in vitro systems, such as liver organoids, could provide a more physiologically relevant context to study the effects of this compound on tissue-level processes. researchgate.net
In Vivo Models:
Mouse Models: Animal models are crucial for understanding the systemic effects of this compound. Mouse models of hepatitis B have been instrumental in demonstrating the therapeutic potential of this compound in improving liver mitochondrial function. oup.comoup.com Similarly, mouse models of triple-negative breast cancer have been used to show that this compound can inhibit cancer progression. nih.gov
Genetically Engineered Models: The use of knockout or transgenic models for specific interacting proteins, such as PPARα, will be vital in confirming the direct targets and pathways modulated by this compound.
These advanced models will allow for a more detailed and mechanistic understanding of how this compound exerts its effects in various physiological and pathological states.
Integration with Multi-Omics Data for Systems-Level Understanding
A systems-level understanding of this compound's role requires the integration of data from multiple "omics" platforms, including metabolomics, proteomics, and transcriptomics. nih.govnih.govresearchgate.netarxiv.org This approach allows for a holistic view of the molecular changes induced by alterations in this compound levels.
| Omics Approach | Application in this compound Research | Key Findings |
| Metabolomics | Identification of changes in metabolite profiles in response to this compound or in diseases where its levels are altered. | Studies have used metabolomics to identify this compound as a potential biomarker for cardioembolic stroke and to understand metabolic reprogramming in cancer. nih.govahajournals.org |
| Proteomics | Analysis of protein expression changes to identify pathways affected by this compound. | Proteomic analysis of mouse livers has revealed that this compound stimulates the PPAR signaling pathway. oup.comoup.com |
| Transcriptomics | Examination of gene expression changes to understand the regulatory networks influenced by this compound. | RNA-sequencing of triple-negative breast cancer cells treated with this compound showed downregulation of genes involved in the extracellular matrix, such as Mmp9. nih.gov |
By integrating these datasets, researchers can construct comprehensive molecular networks that illustrate the intricate interplay between this compound and various cellular processes. frontiersin.org This will be crucial for identifying key regulatory nodes and potential therapeutic targets.
Development of Tools for Modulating this compound Levels for Research Purposes
To further investigate the function of this compound, the development of specific tools to modulate its levels is necessary. This includes:
Chemical Probes: The synthesis of specific inhibitors or activators of enzymes involved in this compound metabolism, such as carnitine octanoyltransferase (CrOT), would allow for precise control of its intracellular concentrations. hmdb.ca
Genetic Tools: The use of CRISPR/Cas9 or RNA interference (RNAi) to manipulate the expression of genes involved in this compound synthesis, transport, and degradation will be invaluable for loss-of-function studies.
Dietary Interventions: As intermittent fasting has been shown to increase this compound levels, controlled dietary studies can be used as a non-invasive method to modulate its concentration for research purposes. nih.gov
These tools will enable researchers to probe the specific consequences of altering this compound levels in a controlled manner, both in vitro and in vivo.
Unexplored Roles in Specific Physiological or Pathophysiological Contexts
While research has begun to shed light on the roles of this compound in liver disease and cancer, many other potential areas remain unexplored. oup.comoup.comnih.gov Future studies should investigate its involvement in:
Cardiovascular Disease: Elevated levels of this compound have been associated with cardioembolic stroke and its recurrence, suggesting a potential role in cardiovascular pathophysiology that warrants further investigation. ahajournals.orgresearchgate.net
Neurological Disorders: Given that acylcarnitines can cross the blood-brain barrier and are implicated in neurological function, exploring the role of this compound in neurodegenerative diseases or psychiatric disorders is a promising avenue. frontiersin.org
Infectious Diseases: The findings in hepatitis B suggest that this compound may have a broader role in the metabolic response to infections. oup.comoup.com
Aging: Altered fatty acid metabolism is a hallmark of aging, and this compound has been identified as a metabolite associated with this process, indicating a need for further research into its role in age-related diseases. medchemexpress.com
By expanding the scope of research into these and other areas, a more complete picture of this compound's importance in human health and disease will emerge.
Q & A
Q. Advanced Research Focus
- ROC analysis : A C10/creatinine ratio AUC of 0.976 in hypopituitarism and a C10-cysteine-cholic acid panel AUC of 0.999 in OSCC .
- Multivariate regression : Changes in C10 independently predict arterial stiffness (β=0.452, P<0.001) when adjusted for BMI and blood pressure .
What analytical techniques confirm this compound identity in complex biological matrices?
Q. Basic Research Focus
- LC-MS/MS with pure standards : Scoary2-based metabolite clustering and retention time matching .
- High-resolution MS : Differentiation from isobaric compounds (e.g., octanoylcarnitine) via exact mass (<1 ppm error) .
How do pre-analytical variables affect this compound quantification, and what protocols mitigate these issues?
Q. Advanced Research Focus
- Sample handling : Immediate freezing of blood samples at -80°C to prevent enzymatic degradation .
- Time-of-death documentation : Critical for postmortem studies to model C10 degradation kinetics .
- NIH reporting guidelines : Standardized documentation of collection protocols to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
